Bruceantinol

描述

Bruceantinol is a quassinoid compound isolated from the fruits of the plant Brucea javanica, which belongs to the family Simaroubaceae . This compound has garnered significant attention due to its potent antitumor and antibacterial properties . Brucea javanica is traditionally used in Southeast Asia for treating various ailments, including cancer, dysentery, and skin disorders .

准备方法

Synthetic Routes and Reaction Conditions: Bruceantinol can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the fruits of Brucea javanica using solvents like ethyl acetate . The extracted compound is then purified using techniques such as ultra-performance liquid chromatography (UPLC) and tandem mass spectrometry (MS/MS) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Brucea javanica fruits. The process includes solvent extraction, followed by purification using chromatographic techniques to ensure high purity and yield .

化学反应分析

Types of Reactions: Bruceantinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .

科学研究应用

Antitumor Activity

Bruceantinol has been extensively studied for its antitumor properties, particularly as a novel inhibitor of the STAT3 signaling pathway, which is constitutively active in approximately 70% of human cancers.

Case Studies

- Colorectal Cancer (CRC) : In vivo studies showed that administration of 4 mg/kg BOL significantly inhibited tumor growth in CRC models, with a suppression rate exceeding 80% . The compound also exhibited synergistic effects when combined with MEK inhibitors, suggesting its potential for combination therapies .

- Osteosarcoma (OS) : BOL was found to inhibit proliferation and migration of OS cells and induced apoptosis without affecting the cell cycle. Its direct binding to STAT3 was confirmed, leading to effective suppression of tumor growth in animal models .

Antimicrobial Properties

This compound exhibits notable antibacterial activity, making it a candidate for treating various infections.

Antileukemic Activity

- Isolation studies have revealed that this compound possesses potent antileukemic properties against certain cancer cell lines, highlighting its potential as an alternative therapeutic agent for leukemia .

Infectious Disease Research

- Recent studies have explored the efficacy of this compound against tropical infectious diseases. Its ability to inhibit the neuraminidase enzyme associated with H5N1 influenza virus has been documented through molecular docking studies, indicating its potential role in antiviral therapies .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.

Bioavailability and Toxicity

- This compound has low oral bioavailability and exhibits complex pharmacokinetic behavior. Studies suggest that it may not comply with Lipinski's Rule of Five, indicating challenges in oral formulation . However, it shows favorable binding interactions with target proteins, suggesting potential for further structural modifications to enhance its drug-likeness.

Data Tables

作用机制

Bruceantinol exerts its effects primarily by inhibiting the STAT3 signaling pathway, which is constitutively active in many human cancers . It blocks the DNA-binding ability of STAT3, suppressing the transcription of genes involved in cell survival and proliferation . This leads to the induction of apoptosis and inhibition of tumor growth .

相似化合物的比较

- Bruceine A

- Bruceine B

- Bruceine C

- Brusatol

Comparison: Bruceantinol is unique among these compounds due to its potent inhibition of the STAT3 pathway . While other bruceines also exhibit antitumor activities, this compound’s specific mechanism of action and higher potency make it a promising candidate for further drug development .

生物活性

Bruceantinol (BOL), a quassinoid compound derived from the dried fruit of Brucea javanica, has emerged as a significant focus of cancer research due to its potent biological activities, particularly in inhibiting tumor growth and modulating critical signaling pathways. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits its biological effects primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is constitutively active in many cancers. The following key mechanisms have been identified:

- STAT3 Inhibition : BOL demonstrates strong inhibition of STAT3 DNA-binding activity with an IC50 of 2.4 pM, effectively blocking both constitutive and interleukin-6 (IL-6)-induced STAT3 activation in a dose- and time-dependent manner . This inhibition leads to the suppression of downstream targets associated with cell survival and proliferation, including MCL-1, PTTG1, and survivin .

- Cell Cycle Disruption : In breast cancer models, BOL has been shown to disrupt the cell cycle and induce apoptosis in specific cell lines (e.g., MDA-MB-231) while causing necrosis in others (e.g., MCF-7). This is primarily mediated through its action as an inhibitor of cyclin-dependent kinases (CDK2/4/6) .

- Protein Synthesis Inhibition : BOL has been identified as a potent inhibitor of protein synthesis in colorectal cancer (CRC) cells without affecting normal colon epithelial cells. This selectivity suggests a targeted therapeutic approach that minimizes damage to healthy tissues .

Colorectal Cancer

Multiple studies have demonstrated the efficacy of this compound in preclinical models of colorectal cancer:

- Tumor Growth Suppression : In vivo studies showed that administration of BOL at doses of 4 mg/kg significantly inhibited tumor xenografts in mouse models, achieving over 80% tumor growth suppression . The compound's effectiveness was further validated by its ability to sensitize CRC cells to MEK inhibitors by repressing p-STAT3 levels .

- Mechanistic Insights : Research indicated that BOL's antitumor effects are linked to its ability to inhibit protein synthesis regulators that are often overexpressed in CRC patients. This mechanism is crucial as high protein synthesis rates correlate with poor prognosis in CRC .

Breast Cancer

In breast cancer studies:

- Cytotoxic Effects : BOL exhibited dose-dependent cytotoxic effects on MCF-7 and MDA-MB-231 cell lines. The compound not only inhibited cell proliferation but also induced apoptosis specifically in hormone receptor-negative breast cancer cells .

- Target Validation : Using bioinformatics and molecular docking techniques, researchers identified CDK2/4/6 as critical targets for BOL. Knockdown experiments confirmed that these kinases play a significant role in mediating the sensitivity of breast cancer cells to BOL treatment .

Data Summary

The following table summarizes key findings from research studies on this compound:

| Study Focus | Mechanism of Action | Model Type | Key Findings |

|---|---|---|---|

| Colorectal Cancer | STAT3 inhibition, protein synthesis blockade | In vivo mouse models | >80% tumor growth inhibition at 4 mg/kg |

| Breast Cancer | CDK2/4/6 inhibition | Cell lines (MCF-7, MDA-MB-231) | Induced apoptosis and necrosis; dose-dependent effects |

| General Mechanism | Inhibition of survival factors | Various | Suppression of MCL-1, survivin; selective toxicity to cancer cells |

属性

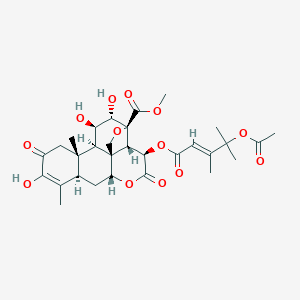

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,15,17,20-24,34-36H,9-11H2,1-7H3/b12-8+/t15-,17+,20+,21+,22+,23+,24-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREUSBYRKOPNJK-AJPRWBMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415102 | |

| Record name | BRUCEANTINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53729-52-5 | |

| Record name | Methyl (11β,12α,15β)-15-[[(2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-penten-1-yl]oxy]-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxopicras-3-en-21-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53729-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRUCEANTINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。